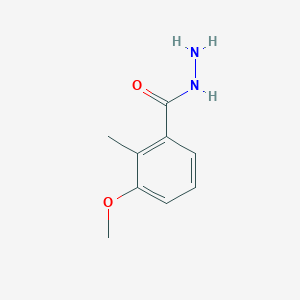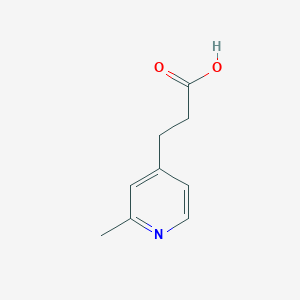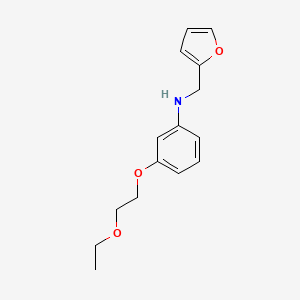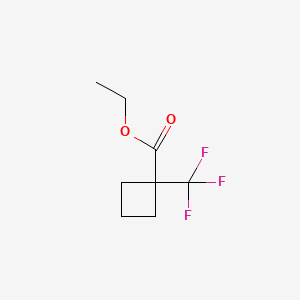
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C10H12F3N and a molecular weight of 203.20 . It is used in research and has potential applications in various fields due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline consists of a benzene ring substituted with two methyl groups and one trifluoroethylamine group . The exact structure can be represented by the SMILES string: FC(F)(F)CNC1=CC=CC©=C1C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored various aspects of compounds related to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, particularly in chemical synthesis and structural analysis. For example, Grocock et al. (1971) discussed the synthesis challenges and steric factors in similar compounds, highlighting the complexity of such chemical structures (Grocock et al., 1971). Gong and Kato (2004) demonstrated the synthesis of related compounds, showing the potential for creating complex molecular structures (Gong & Kato, 2004).
Catalysis and Reaction Mechanisms
In the field of catalysis, Luo et al. (2015) developed a method for N-trifluoroethylation of anilines, indicating the versatility of such compounds in catalytic reactions (Luo et al., 2015). This underscores the potential application of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in similar catalytic processes.
Polymer and Material Science
In polymer and material science, Johncock et al. (1991) explored the reactions of similar compounds in the creation of epoxy networks, indicating their utility in advanced material synthesis (Johncock et al., 1991). Such research is critical for developing new materials with specific properties.
Environmental Degradation Studies
Boonrattanakij et al. (2009) studied the degradation kinetics of related compounds, providing insights into environmental interactions and degradation processes (Boonrattanakij et al., 2009). Understanding the environmental fate of these compounds is crucial for assessing their impact.
Fluorescence and Temperature Sensing
Cao et al. (2014) reported on the use of similar compounds in developing fluorescent thermometers, showcasing their potential in sensing applications (Cao et al., 2014). This suggests that 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline could be explored for similar purposes.
Catalytic Transformations
Selva et al. (2008) demonstrated the catalytic transformations of anilines, which could be relevant for exploring the reactivity of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in similar conditions (Selva et al., 2008).
properties
IUPAC Name |
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-3-5-9(8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIIAOZKJTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)




-methanamine](/img/structure/B1451625.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
